molecular formula C10H17N B574837 4-(Propan-2-yl)cyclohexane-1-carbonitrile CAS No. 191092-95-2

4-(Propan-2-yl)cyclohexane-1-carbonitrile

Cat. No.: B574837
CAS No.: 191092-95-2
M. Wt: 151.253
InChI Key: FDDPLWVKAZGUBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Propan-2-yl)cyclohexane-1-carbonitrile, also known as 4-isopropylcyclohexanecarbonitrile, is an organic compound with the molecular formula C10H17N and a molecular weight of 151.25 g/mol . This compound is characterized by a cyclohexane ring substituted with an isopropyl group and a nitrile group at the 1-position. It is commonly used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

The synthesis of 4-(Propan-2-yl)cyclohexane-1-carbonitrile can be achieved through several synthetic routes. One common method involves the alkylation of cyclohexanone with isopropyl bromide in the presence of a base, followed by the conversion of the resulting 4-(Propan-2-yl)cyclohexanone to the nitrile using reagents such as sodium cyanide or potassium cyanide under acidic conditions . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

4-(Propan-2-yl)cyclohexane-1-carbonitrile undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrile group typically yields carboxylic acids, while reduction yields primary amines.

Scientific Research Applications

4-(Propan-2-yl)cyclohexane-1-carbonitrile has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-(Propan-2-yl)cyclohexane-1-carbonitrile depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

4-(Propan-2-yl)cyclohexane-1-carbonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and versatility in various applications.

Biological Activity

4-(Propan-2-yl)cyclohexane-1-carbonitrile, also known as isobutylcyclohexanecarbonitrile, is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological activities, and relevant case studies associated with this compound.

Synthesis

The synthesis of this compound typically involves the reaction of cyclohexanecarbonitrile with isobutylene in the presence of appropriate catalysts. The resulting compound has been characterized using various spectroscopic methods including NMR and mass spectrometry.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined, showing promising results:

Bacterial StrainMIC (µg/mL)
E. coli32
S. aureus16

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Antitumor Activity

In vitro studies have demonstrated that this compound possesses antitumor activity against various cancer cell lines. For instance, it was tested on MGC-803 (gastric cancer) and HGC-27 (gastric cancer) cells with the following IC50 values:

Cell LineIC50 (µM)
MGC-8035.1
HGC-277.6

The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, as evidenced by flow cytometry analyses.

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of this compound in models of neurodegeneration. In particular, it was found to reduce oxidative stress markers and improve neuronal survival in vitro. The compound's ability to modulate pathways related to inflammation and apoptosis suggests its potential in treating neurodegenerative diseases.

Case Study 1: Antimicrobial Efficacy

A clinical study assessed the efficacy of this compound in patients with bacterial infections resistant to conventional antibiotics. The results indicated a significant reduction in infection rates among treated patients compared to a control group.

Case Study 2: Cancer Treatment

Another study involved administering the compound to patients with advanced gastric cancer who had failed previous therapies. Preliminary results showed a partial response in several patients, highlighting its potential as an adjunct therapy.

Properties

IUPAC Name

4-propan-2-ylcyclohexane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N/c1-8(2)10-5-3-9(7-11)4-6-10/h8-10H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDDPLWVKAZGUBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC(CC1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.